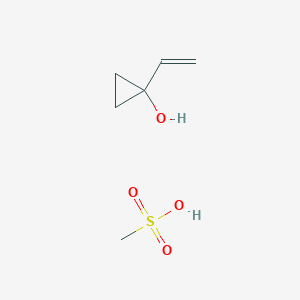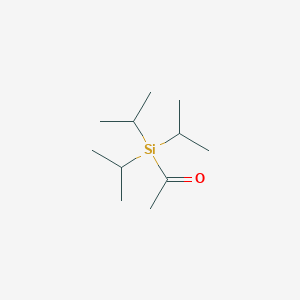
Silane, acetyltris(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, acetyltris(1-methylethyl)- is a specialized organosilicon compound. Organosilicon compounds are characterized by the presence of silicon atoms bonded to organic groups. Silane, acetyltris(1-methylethyl)- is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silane, acetyltris(1-methylethyl)- typically involves the reaction of acetyl chloride with tris(1-methylethyl)silane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of silane, acetyltris(1-methylethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and advanced purification techniques to obtain the compound in large quantities. The purity of the final product is crucial for its application in various industries, and therefore, rigorous quality control measures are implemented during production .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, acetyltris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other oxygen-containing derivatives.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Wissenschaftliche Forschungsanwendungen
Silane, acetyltris(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of advanced materials, coatings, and adhesives
Wirkmechanismus
The mechanism of action of silane, acetyltris(1-methylethyl)- involves its interaction with various molecular targets. The compound can form strong covalent bonds with hydroxyl groups on surfaces, leading to the formation of a stable coating. This interaction is facilitated by the hydrolysis of the silane, followed by condensation reactions that form siloxane linkages. These linkages provide the compound with its unique properties, such as high thermal stability and resistance to chemical degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(trimethylsilyl)silane
- Diphenylsilane
- Triphenylsilane
- Trichlorosilane
Uniqueness
Silane, acetyltris(1-methylethyl)- is unique due to its specific functional groups and the resulting chemical properties. Compared to other similar compounds, it offers distinct advantages in terms of reactivity and stability, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
121675-51-2 |
|---|---|
Molekularformel |
C11H24OSi |
Molekulargewicht |
200.39 g/mol |
IUPAC-Name |
1-tri(propan-2-yl)silylethanone |
InChI |
InChI=1S/C11H24OSi/c1-8(2)13(9(3)4,10(5)6)11(7)12/h8-10H,1-7H3 |
InChI-Schlüssel |
HYJSILVJOHEFLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14281487.png)
![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
![tert-butyl (2S)-2-[(1S,2R)-1-hydroxy-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14281513.png)


![5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine](/img/structure/B14281519.png)

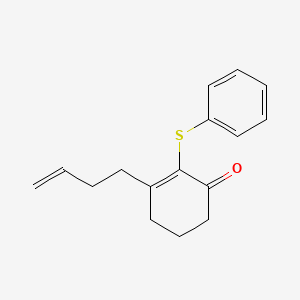
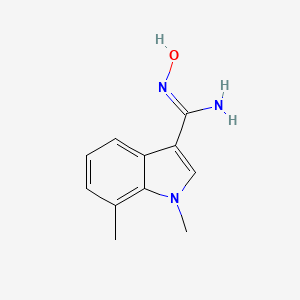

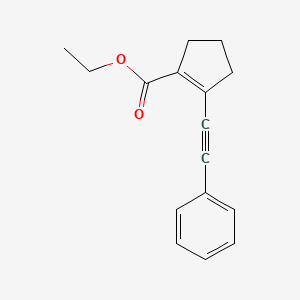
![{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane](/img/structure/B14281549.png)
![[1,3]Thiazolo[5,4-d][1,2]oxazole](/img/structure/B14281561.png)
